
1,1'-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane is a chemical compound characterized by its unique structure, which includes a hexa-1,5-diyne backbone with two cyclopropane rings attached at the 3 and 4 positions
Méthodes De Préparation
The synthesis of 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from simple alkyne precursors. One common method involves the coupling of 1,5-hexadiyne with cyclopropane derivatives under specific conditions.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, facilitated by reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkanes.
Applications De Recherche Scientifique
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential use as pharmaceuticals or biochemical probes.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound may find applications in materials science, such as the development of novel polymers or advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The specific pathways depend on the context of its use. For example, in biological systems, it may modulate signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,5-hexadiyne, diphenylbutadiyne, and other alkadiynes share structural similarities.
Uniqueness: The presence of cyclopropane rings in 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane distinguishes it from other alkadiynes, potentially imparting unique chemical and physical properties.
Propriétés
Numéro CAS |
61422-93-3 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4-cyclopropylhexa-1,5-diyn-3-ylcyclopropane |
InChI |
InChI=1S/C12H14/c1-3-11(9-5-6-9)12(4-2)10-7-8-10/h1-2,9-12H,5-8H2 |
Clé InChI |
KHQIFHJIRVOPKJ-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C1CC1)C(C#C)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



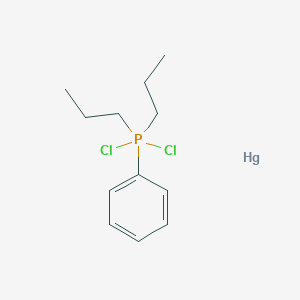


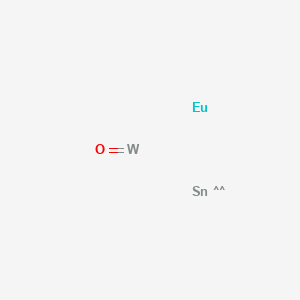


![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
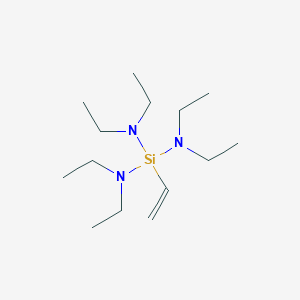
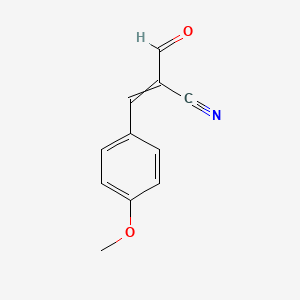
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
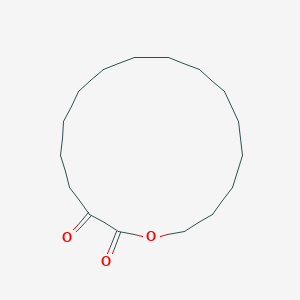
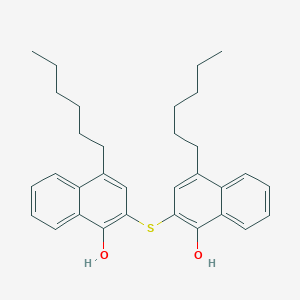
![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
